molecular formula C18H30 B1316274 1,2-Dihexylbenzene CAS No. 65910-04-5

1,2-Dihexylbenzene

Cat. No.: B1316274
CAS No.: 65910-04-5
M. Wt: 246.4 g/mol
InChI Key: GVSYDCGFYSVNAX-UHFFFAOYSA-N
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Description

1,2-Dihexylbenzene is a chemical compound that belongs to the family of alkylbenzenes. It is a colorless liquid with a molecular weight of 238.4 g/mol and a boiling point of 350°C. This compound is used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

1,2-Dihexylbenzene is utilized in various scientific research applications, including:

    Chemistry: As a solvent or starting material for synthesizing other compounds.

    Biology: In proteomics research to study protein interactions and functions.

    Medicine: Potential use in drug development and pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

1,2-Dihexylbenzene is a flammable liquid . High vapor concentrations can cause eye and respiratory tract irritation, dizziness, and depression. The liquid can irritate and potentially blister the skin, and can cause corneal injury to the eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexylbenzene can be synthesized through the alkylation of benzene with hexyl groups. This process typically involves the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction. The reaction conditions often include a temperature range of 0-50°C and a solvent like dichloromethane to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of shape-selective zeolite catalysts to achieve high selectivity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexylbenzene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3) to introduce substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Br2 in the presence of a catalyst like iron (Fe) at room temperature.

Major Products Formed

    Oxidation: Hexylbenzoic acid.

    Reduction: Hexylbenzyl alcohol.

    Substitution: Brominated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 1,2-Dihexylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diethylbenzene: A benzene ring with two ethyl substituents.

    1,3-Diethylbenzene: A benzene ring with two ethyl substituents in the meta position.

    1,4-Diethylbenzene: A benzene ring with two ethyl substituents in the para position.

Uniqueness of 1,2-Dihexylbenzene

This compound is unique due to its longer alkyl chains compared to diethylbenzenes. This structural difference imparts distinct physical and chemical properties, such as higher boiling points and different solubility characteristics. These properties make this compound suitable for specific applications where longer alkyl chains are advantageous .

Properties

IUPAC Name

1,2-dihexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-3-5-7-9-13-17-15-11-12-16-18(17)14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSYDCGFYSVNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CC=C1CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565424
Record name 1,2-Dihexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65910-04-5
Record name 1,2-Dihexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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